molecular formula C5H15NSi B7724257 N,N-Dimethyltrimethylsilylamine CAS No. 18135-05-2

N,N-Dimethyltrimethylsilylamine

Cat. No.: B7724257
CAS No.: 18135-05-2
M. Wt: 117.26 g/mol
InChI Key: VLSFITLAADJYOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene at a temperature of around 30°C . The reaction conditions, including the molar ratio of reactants, reaction temperature, and catalyst amount, significantly influence the yield and purity of the product .

Industrial Production Methods: The industrial production of this compound involves the following steps :

    Pre-treatment of Raw Materials: The raw materials, including trimethylchlorosilane, dimethylamine, and a solvent, are prepared.

    Synthesis of Crude Product: Trimethylchlorosilane and the solvent are added to a reaction vessel, and dimethylamine gas is introduced to obtain the crude product.

    Separation of Crude Product: The solvent is removed by heating under normal pressure, and the remaining mixture is subjected to vacuum distillation to separate this compound.

    Purification of Crude Product: The crude product is distilled in a flask containing zeolite to obtain the final pure product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Trifluoromethylated carbonyl and imine compounds
  • Fluorinated aliphatic alcohols
  • Nucleoside phosphoramidites

Scientific Research Applications

N,N-Dimethyltrimethylsilylamine has several scientific research applications, including :

  • Chemistry: Used as a silylating agent in the synthesis of various organic compounds.
  • Biology: Employed in the preparation of nucleoside phosphoramidites for DNA and RNA synthesis.
  • Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
  • Industry: Applied in the production of specialty chemicals and materials.

Properties

CAS No.

18135-05-2

Molecular Formula

C5H15NSi

Molecular Weight

117.26 g/mol

IUPAC Name

N-methyl-1-trimethylsilylmethanamine

InChI

InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3

InChI Key

VLSFITLAADJYOS-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)(C)C

Canonical SMILES

CNC[Si](C)(C)C

physical_description

Clear colorless liquid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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